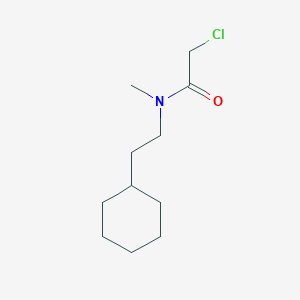![molecular formula C15H19NO3 B6646240 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6646240.png)
1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid, also known as MCC, is a cyclic amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. MCC is a synthetic compound that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is not fully understood, but it is thought to act through the inhibition of enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of inflammation, and the modulation of gene expression. This compound has also been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid in lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires careful monitoring of reaction conditions to obtain high yields of the compound.
Orientations Futures
There are several future directions for the study of 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid, including further investigation into its mechanism of action, its potential therapeutic applications in cancer treatment and pain management, and the development of more efficient synthesis methods. Additionally, the use of this compound in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid can be synthesized through several methods, including the reaction of 4-propan-2-ylphenyl isocyanate with cyclopropane carboxylic acid, or through the reaction of 4-propan-2-ylphenyl isocyanate with methyl cyclopropane carboxylic acid. Both of these methods involve the use of organic solvents and require careful monitoring of reaction conditions to obtain high yields of this compound.
Applications De Recherche Scientifique
1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and pain management. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain conditions.
Propriétés
IUPAC Name |
1-[methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(2)11-4-6-12(7-5-11)16(3)13(17)15(8-9-15)14(18)19/h4-7,10H,8-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMWANADODUXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C)C(=O)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide](/img/structure/B6646176.png)
![2-chloro-N-[2-(3,4-difluorophenyl)ethyl]acetamide](/img/structure/B6646183.png)
![2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide](/img/structure/B6646186.png)
![2-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide](/img/structure/B6646191.png)

![2-chloro-N-[2-(3-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6646196.png)
![2-chloro-N-[2-(4-ethylphenyl)-2-methylpropyl]acetamide](/img/structure/B6646200.png)
![2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B6646206.png)
![2-chloro-N-[2-(3-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B6646207.png)
![2-chloro-N-[2-methyl-2-(3-methylphenyl)propyl]acetamide](/img/structure/B6646208.png)
![N-[2-(3-bromophenyl)-2-methylpropyl]-2-chloroacetamide](/img/structure/B6646215.png)
![3-[(5-Bromo-2-methoxyphenyl)methylamino]-2-methyl-3-oxopropanoic acid](/img/structure/B6646231.png)
![N-[(4-fluoro-3-methylphenyl)methyl]-N-methylmorpholine-3-carboxamide](/img/structure/B6646250.png)
![2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide](/img/structure/B6646258.png)
